dBET1

Übersicht

Beschreibung

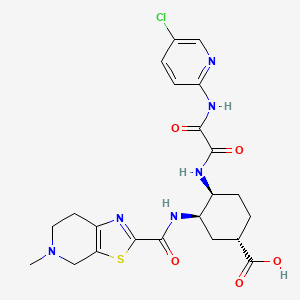

dBET1 ist ein kleines Molekül, das zur Klasse der Verbindungen gehört, die als Proteolyse-Targeting-Chimären (PROTACs) bekannt sind. Diese Verbindungen wurden entwickelt, um den Abbau spezifischer Proteine innerhalb von Zellen zu induzieren. This compound zielt speziell auf Bromodomänen- und Extraterminal-Proteine (BET) ab und baut diese ab, die eine entscheidende Rolle bei der Regulierung der Genexpression spielen .

Wissenschaftliche Forschungsanwendungen

dBET1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug verwendet, um den Abbau von BET-Proteinen und den Ubiquitin-Proteasom-Weg zu untersuchen.

Biologie: Wird verwendet, um die Rolle von BET-Proteinen bei der Genexpression und zellulären Prozessen zu untersuchen.

Medizin: Als potenzielles Therapeutikum für Krankheiten wie Krebs untersucht, bei denen BET-Proteine an der Krankheitsentwicklung beteiligt sind.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es einen ternären Komplex mit dem BET-Protein BRD4 und der E3-Ubiquitin-Ligase Cereblon bildet. Dieser Komplex erleichtert die Ubiquitinierung von BRD4 und markiert es für den Abbau durch das Proteasom. Der Abbau von BRD4 führt zur Herunterregulierung von Genen, die durch BET-Proteine reguliert werden, was letztendlich zelluläre Prozesse wie Proliferation und Apoptose beeinflusst .

Wirkmechanismus

Target of Action

dBET1 is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4 . These proteins are epigenetic readers that play a crucial role in regulating inflammation and oxidative stress, which are tightly related to disease development and progression .

Mode of Action

This compound operates by connecting ligands for Cereblon and BRD4, leading to the degradation of BET proteins via the ubiquitin-proteasome system . The compound induces degradation of BET proteins at low nanomolar concentrations . It is designed to harness the power of the ubiquitin proteasome system for targeted protein degradation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, including the BET proteins targeted by this compound . The degradation of these proteins can lead to changes in gene expression, particularly downregulation of genes involved in inflammation and oxidative stress .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of BET proteins, downregulation of pro-inflammatory genes, and reduction of oxidative stress . In the context of disease, these effects can lead to improved outcomes. For example, in acute ischemic brain injury, this compound treatment has been shown to reduce inflammation and oxidative stress, preserve blood-brain barrier integrity, and improve functional outcomes .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

dBET1 functions by inducing the degradation of BET proteins through the ubiquitin-proteasome system. It interacts with BET proteins, particularly BRD4, and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation. This interaction is facilitated by the binding of this compound to both the BET protein and the E3 ligase complex . The degradation of BET proteins by this compound results in the downregulation of pro-inflammatory gene transcription, as BET proteins are essential for the transcription of these genes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in the context of inflammation and ischemic injury. In microglial cells, this compound reduces the pro-inflammatory response induced by lipopolysaccharides by degrading BET proteins, leading to decreased expression of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6 . In models of ischemic brain injury, this compound treatment has been associated with reduced neuroinflammation, oxidative stress, and preservation of blood-brain barrier integrity .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC, which facilitates the targeted degradation of BET proteins. This compound binds to BET proteins and recruits them to the E3 ubiquitin ligase complex, leading to their ubiquitination and degradation by the proteasome . This degradation process results in the downregulation of BET protein-mediated gene transcription, particularly genes involved in inflammation and oxidative stress . By reducing the levels of BET proteins, this compound effectively dampens the pro-inflammatory and oxidative responses in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in degrading BET proteins for extended periods, leading to sustained downregulation of pro-inflammatory gene expression . Long-term studies have shown that this compound treatment results in prolonged reduction of neuroinflammation and oxidative stress in models of ischemic brain injury . The stability and degradation of this compound itself over time have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces neuroinflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential off-target degradation of other proteins and disruption of normal cellular functions . It is important to determine the optimal dosage of this compound to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes and cofactors involved in the ubiquitination process, leading to the degradation of BET proteins . The degradation of BET proteins by this compound affects metabolic flux and metabolite levels, particularly those related to inflammation and oxidative stress . Specific details on the metabolic pathways and enzymes involved in this compound metabolism are limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is likely that this compound is taken up by cells via endocytosis and distributed to various cellular compartments where it exerts its effects . The localization and accumulation of this compound within cells are influenced by its interactions with BET proteins and the E3 ubiquitin ligase complex .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with BET proteins and the E3 ubiquitin ligase complex. This compound is likely localized to the nucleus, where BET proteins are predominantly found . The activity and function of this compound are influenced by its ability to target BET proteins for degradation within the nucleus, leading to the downregulation of pro-inflammatory gene transcription .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: dBET1 wird synthetisiert, indem ein Ligand für das BET-Protein BRD4 mit einem Liganden für die E3-Ubiquitin-Ligase Cereblon verknüpft wird. Die Synthese umfasst die folgenden Schritte:

Synthese des BET-Liganden: Der BET-Ligand ist vom BRD4-Inhibitor JQ1 abgeleitet.

Synthese des Cereblon-Liganden: Der Cereblon-Ligand ist von Thalidomid oder seinen Analoga abgeleitet.

Linker-Anbindung: Die beiden Liganden werden über einen Linker verbunden, um das endgültige PROTAC-Molekül zu bilden.

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, umfasst der allgemeine Ansatz großtechnische organische Synthesetechniken, Reinigungsprozesse und Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: dBET1 unterliegt hauptsächlich Abbaureaktionen innerhalb von Zellen. Es nimmt nicht an traditionellen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution teil. Stattdessen erleichtert es den Abbau von BET-Proteinen über den Ubiquitin-Proteasom-Weg .

Häufige Reagenzien und Bedingungen:

Reagenzien: this compound, BET-Proteine (BRD2, BRD3, BRD4), Cereblon, Ubiquitin, Proteasom.

Hauptprodukte: Das Hauptprodukt der Reaktion ist das abgebaute BET-Protein, das vom Proteasom in kleinere Peptide und Aminosäuren zerlegt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

ARV-771: Ein weiterer PROTAC, der BET-Proteine für den Abbau anvisiert.

ARV-825: Ein PROTAC, der entwickelt wurde, um BET-Proteine mit einem ähnlichen Mechanismus wie dBET1 abzubauen.

Einzigartigkeit von this compound: this compound ist in seinem spezifischen Design und seiner Wirksamkeit beim Abbau von BET-Proteinen einzigartig. Es hat sich gezeigt, dass es sowohl in in-vitro- als auch in in-vivo-Studien hochwirksam ist, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37ClN8O7S/c1-19-20(2)55-38-31(19)33(22-9-11-23(39)12-10-22)42-25(34-45-44-21(3)46(34)38)17-29(49)40-15-4-5-16-41-30(50)18-54-27-8-6-7-24-32(27)37(53)47(36(24)52)26-13-14-28(48)43-35(26)51/h6-12,25-26H,4-5,13-18H2,1-3H3,(H,40,49)(H,41,50)(H,43,48,51)/t25-,26?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGXJXRNBALBV-PMCHYTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37ClN8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does dBET1 interact with its target protein and what are the downstream effects?

A1: this compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of bromodomain and extra-terminal domain (BET) proteins, primarily BRD2, BRD3, and BRD4. [, , ] It achieves this by acting as a bridge between BET proteins and the E3 ubiquitin ligase cereblon (CRBN). [, , ] this compound consists of three parts: a BET bromodomain binding moiety (derived from JQ1), a linker, and a phthalimide moiety that binds to CRBN. [, ] This binding event leads to the ubiquitination of BET proteins by the CRBN E3 ligase complex, marking them for degradation by the proteasome. [, , ] The downstream effect of BET protein degradation is a reduction in the expression of oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis. [, , , ]

Q2: Does this compound affect the expression of other proteins besides c-MYC?

A2: While c-MYC is a prominent downstream target of this compound, research indicates that this compound treatment affects the expression of other proteins as well. For example, in microglia, this compound reduces the expression levels of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin (IL)-1β, tumor necrosis factor-α (TNFα), IL-6, chemokine ligand 2 (CCL-2), and matrix metalloproteinase 9 (MMP-9). []

Q3: Is there any information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A4: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, spectroscopic data and detailed structural characterization of this compound can be found in a study employing advanced tandem mass spectrometry (MS) techniques. [] This research highlights the use of different ionization techniques and adducts, such as lithium and silver, to obtain comprehensive structural information about this compound.

Q4: Are there any challenges related to the stability and formulation of this compound?

A5: Like many PROTACs, this compound, with its relatively high molecular weight and potential for polarity, might encounter challenges related to aqueous solubility, stability, and cell permeability. [] Addressing these aspects is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.

Q5: What evidence supports the in vitro and in vivo efficacy of this compound?

A7: this compound has demonstrated promising anticancer activity in various preclinical models. In vitro studies using various cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic myeloid leukemia (CML), multiple myeloma, and solid tumors, have shown that this compound effectively induces BET protein degradation, inhibits cell proliferation, and triggers apoptosis. [, , , ] Moreover, this compound exhibits in vivo efficacy in xenograft mouse models of leukemia, delaying disease progression. []

Q6: Has this compound been tested in preclinical models of stroke?

A8: Yes, this compound has shown promise in preclinical stroke models. It was found to ameliorate brain damage and neurological deficits in a mouse model of transient cerebral ischemia. [, ] This neuroprotective effect was attributed to its ability to suppress neuroinflammation, reduce oxidative stress, and preserve blood-brain barrier integrity. [, ] Furthermore, this compound demonstrated neuroprotective effects in aged mice subjected to ischemic stroke, suggesting its potential therapeutic value in the elderly population. []

Q7: Are there any known resistance mechanisms to this compound or other BET degraders?

A9: Research suggests that the efficacy of BET inhibitors, including this compound, can be influenced by resistance mechanisms. For example, genetic screens have identified Speckle Type POZ (SPOP) gene deficiency as a potential mediator of BET inhibitor resistance in MLLr leukemia. [] In SPOP-deficient cells, the protein TRIM24 accumulates and contributes to resistance. [] These findings highlight the complexity of cancer cell signaling and the potential for developing combinatorial therapeutic approaches to overcome resistance mechanisms.

Q8: Are there any alternative strategies or compounds being explored for targeting BET proteins?

A10: The success of this compound and other BET degraders has spurred further research into developing novel PROTACs with improved properties. This includes exploring alternative E3 ligases beyond CRBN, optimizing linker design, and identifying new BET protein ligands with enhanced affinity and selectivity. [, , , , ] The development of light-inducible opto-PROTACs, exemplified by the modification of this compound with a photolabile caging group, offers exciting possibilities for achieving spatiotemporal control over protein degradation. [] This approach could potentially minimize off-target effects and enhance the therapeutic window of PROTACs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

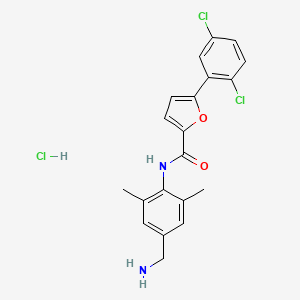

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)

![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)